molecular formula C24H26N6O3 B1139503 Olmesartan D4

Olmesartan D4

Cat. No.: B1139503
M. Wt: 450.5 g/mol
InChI Key: VTRAEEWXHOVJFV-ZGAVCIBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Olmesartan D4, like its parent compound Olmesartan, interacts with the angiotensin II receptor 1 (AT1) in the renin-angiotensin-aldosterone system (RAAS) . This interaction inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the mobilization and improve the function of endothelial progenitor cells in patients with carotid atherosclerosis . It also protects endothelial cells against oxidative stress-induced cellular injury .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AT1 receptor, thereby blocking the activity of angiotensin II . This blockade inhibits negative regulatory feedback within RAAS, contributing to the reduction of blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a significant reduction in serum triglyceride levels over time . There were no clinically significant changes in the levels of all test parameters between baseline and during the exposure period with both drugs .

Dosage Effects in Animal Models

In animal models, this compound has been shown to antagonize the vasoconstrictor and pressor responses induced by angiotensin II in a dose-dependent manner .

Metabolic Pathways

This compound, as a prodrug, is rapidly and completely metabolized to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . This first-pass metabolism is not driven by cytochrome enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues via multiple human isoforms of drug transporters . These transporters contribute to the hepatic and renal transport of this compound .

Subcellular Localization

Given that it is a small molecule drug, it is likely to be distributed throughout the cell, with a particular affinity for the AT1 receptors located on the cell membrane .

Preparation Methods

The synthesis of CS-088 D4 involves several steps. One method includes the conversion of biphenylyl nitrile to tetrazole by dipolar cycloaddition with sodium azide in the presence of triethylammonium chloride. Subsequent basic hydrolysis of the ethyl ester function yields the corresponding carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

CS-088 D4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CS-088 D4 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: It is used in biological studies to understand the effects of deuterium substitution on biological systems.

    Medicine: It is used in pharmacological studies to investigate the effects of deuterium on drug metabolism and efficacy.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Comparison with Similar Compounds

CS-088 D4 is unique compared to other angiotensin II receptor antagonists due to the presence of deuterium atoms, which can enhance the metabolic stability and efficacy of the compound. Similar compounds include:

CS-088 D4 stands out due to its enhanced properties resulting from deuterium substitution, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAEEWXHOVJFV-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?

A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.

Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?

A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.